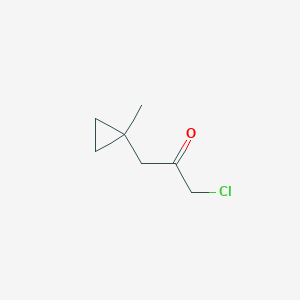
1-Chloro-3-(1-methylcyclopropyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-3-(1-methylcyclopropyl)propan-2-one is an organic compound with the molecular formula C7H11ClO and a molecular weight of 146.62 g/mol . This compound is characterized by the presence of a chlorine atom, a cyclopropyl group, and a ketone functional group. It is used in various chemical reactions and has applications in scientific research.
准备方法
The synthesis of 1-Chloro-3-(1-methylcyclopropyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-methylcyclopropylcarbinol with thionyl chloride (SOCl2) to form the corresponding chloro compound . The reaction conditions typically include the use of an inert solvent such as dichloromethane and a temperature range of 0-5°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
1-Chloro-3-(1-methylcyclopropyl)propan-2-one undergoes various chemical reactions, including:
科学研究应用
1-Chloro-3-(1-methylcyclopropyl)propan-2-one has several applications in scientific research:
作用机制
The mechanism of action of 1-Chloro-3-(1-methylcyclopropyl)propan-2-one involves its interaction with specific molecular targets. The chlorine atom and the ketone group play crucial roles in its reactivity. The compound can act as an electrophile, reacting with nucleophiles in various biochemical pathways . The cyclopropyl group may also influence the compound’s binding affinity and selectivity towards certain enzymes or receptors .
相似化合物的比较
1-Chloro-3-(1-methylcyclopropyl)propan-2-one can be compared with other similar compounds such as:
1-Chloro-3-hydroxypropane: This compound has a hydroxyl group instead of a ketone group, leading to different reactivity and applications.
3-Chloro-1-propanol: Similar to this compound, but with a hydroxyl group and no cyclopropyl group, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its combination of a chlorine atom, a cyclopropyl group, and a ketone functional group, which imparts distinct chemical properties and reactivity .
生物活性
1-Chloro-3-(1-methylcyclopropyl)propan-2-one, also known by its CAS number 1936339-37-5, is a synthetic organic compound with potential applications in various fields, including medicinal chemistry. This article focuses on its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by the presence of a chloro group and a cyclopropyl moiety, which may influence its biological interactions. The molecular structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its potential as an antimicrobial agent and enzyme inhibitor.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with cyclopropyl groups have shown effectiveness against various bacterial strains, including Mycobacterium species. The minimum inhibitory concentration (MIC) values for related compounds suggest that structural modifications can enhance antimicrobial activity.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Similar Cyclopropyl Derivative | 0.05 - 1 | M. avium |
| Another Cyclopropyl Compound | 0.25 | M. xenopi |
The mechanism of action for this compound is hypothesized to involve the inhibition of key enzymes in metabolic pathways. The chloro group may facilitate interactions with enzyme active sites, leading to reduced enzymatic activity and subsequent metabolic disruption.
Enzyme Inhibition Studies
Studies focusing on enzyme inhibition have revealed that compounds with similar structures can interact with specific targets:
- MmpL3 Inhibition : This enzyme is crucial for mycobacterial cell wall synthesis. Compounds structurally related to this compound have demonstrated competitive inhibition against MmpL3, indicating potential therapeutic applications in treating mycobacterial infections .
Case Studies
Several case studies have highlighted the biological significance of compounds similar to this compound:
- Study on Antimicrobial Efficacy : A study evaluated the efficacy of cyclopropyl derivatives against multidrug-resistant strains of Mycobacterium abscessus. Results indicated that modifications at the cyclopropyl position enhanced antimicrobial potency significantly compared to non-substituted analogs .
- Enzyme Interaction Analysis : Research involving structure-activity relationship (SAR) studies showed that the presence of a cyclopropyl group increased binding affinity to target enzymes involved in bacterial metabolism, suggesting a promising avenue for drug development.
属性
IUPAC Name |
1-chloro-3-(1-methylcyclopropyl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO/c1-7(2-3-7)4-6(9)5-8/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMMIEBEQIGYQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














